1-Bromo-2-fluoro-4-(trichloromethoxy)benzene
Overview
Description
1-Bromo-2-fluoro-4-(trichloromethoxy)benzene is a chemical compound with the molecular formula C7H3BrCl3FO . It belongs to the class of halogenated aromatic compounds and contains both bromine and fluorine atoms. The compound’s structure consists of a benzene ring substituted with bromine, fluorine, and three chlorine atoms. It is a colorless to pale yellow solid.
Synthesis Analysis
The synthesis of 1-Bromo-2-fluoro-4-(trichloromethoxy)benzene involves several steps. While I don’t have specific papers on this compound, typical synthetic routes may include halogenation reactions, etherification, and substitution reactions. Researchers often use protective groups to control regioselectivity during the synthesis.
Molecular Structure Analysis
The compound’s molecular structure features a benzene ring with the following substituents:
- Bromine (Br) at position 1
- Fluorine (F) at position 2
- Three chlorine (Cl) atoms attached to the benzene ring via oxygen (trichloromethoxy group)
Chemical Reactions Analysis
- Halogenation : The bromine atom can undergo substitution reactions with other nucleophiles, leading to various derivatives.
- Etherification : The trichloromethoxy group can participate in ether-forming reactions.
- Aryl Fluorination : The fluorine atom can be replaced by other aryl or heteroaryl groups.
Physical And Chemical Properties Analysis
- Melting Point : The compound typically melts in the range of 50°C to 60°C .
- Solubility : It is sparingly soluble in water but dissolves well in organic solvents.
- Stability : The compound is stable under normal conditions but may decompose at elevated temperatures.
Safety And Hazards
- Toxicity : As with any halogenated compound, caution is necessary due to potential toxicity. Proper handling and protective equipment are essential.
- Corrosiveness : The trichloromethoxy group may cause skin and eye irritation.
- Environmental Impact : Disposal should follow regulations to prevent environmental contamination.
Future Directions
Research on 1-Bromo-2-fluoro-4-(trichloromethoxy)benzene could explore:
- Applications : Investigate its use as a building block for novel organic compounds.
- Functionalization : Develop new synthetic methodologies using this compound.
- Biological Activity : Assess its potential in medicinal chemistry or material science.
properties
IUPAC Name |
1-bromo-2-fluoro-4-(trichloromethoxy)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrCl3FO/c8-5-2-1-4(3-6(5)12)13-7(9,10)11/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RITDWMGJFJOBFN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OC(Cl)(Cl)Cl)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrCl3FO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-2-fluoro-4-(trichloromethoxy)benzene |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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